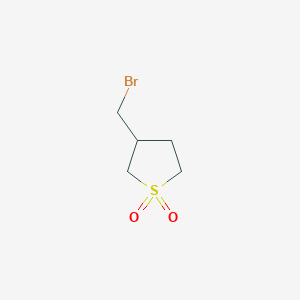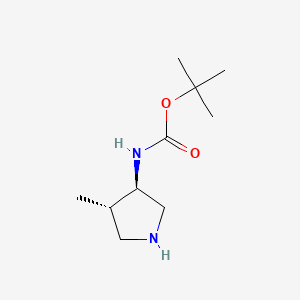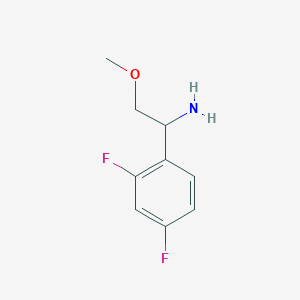
3-Bromomethyltetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromomethyltetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H9BrO2S . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3-Bromomethyltetrahydrothiophene 1,1-dioxide and its derivatives has been studied . For instance, 3-aryloxy and 3-phenylsulfanylthietane-1,1-dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .Molecular Structure Analysis
The molecular structure of 3-Bromomethyltetrahydrothiophene 1,1-dioxide can be represented by the InChI code 1S/C5H9BrO2S/c6-5-1-2-9(7,8)3-5/h5H,1-3H2 . The molecular weight of this compound is 213.09.Physical And Chemical Properties Analysis
3-Bromomethyltetrahydrothiophene 1,1-dioxide is a solid at room temperature . Its molecular weight is 213.09, and its molecular formula is C5H9BrO2S .Applications De Recherche Scientifique
Chemical Reactions and Properties
3-Bromomethyltetrahydrothiophene 1,1-dioxide is involved in various chemical reactions, showcasing its versatility in organic chemistry. For instance, the compound reacts under phase-transfer catalysis conditions to yield products like 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide, demonstrating its reactivity with halogens (Dent & Gainsford, 1989). Additionally, it participates in reactions involving bromine, leading to the formation of unique adducts in organic synthesis (Nakayama et al., 2003).
Catalytic Applications
The compound has implications in catalysis. For example, it is used in conjunction with chromium(III) complexes to catalyze the formation of cyclic carbonates from epoxides and carbon dioxide, showcasing its potential in eco-friendly chemical processes (Castro‐Osma et al., 2016).
Structural Studies
There are significant studies on the structural aspects of derivatives of 3-Bromomethyltetrahydrothiophene 1,1-dioxide. X-ray crystallography and electron diffraction have been used to determine the molecular structure of related compounds, providing insight into their chemical behavior and properties (Blake et al., 1995).
Synthetic Uses
The compound is also prominent in synthetic chemistry. It's utilized in various synthetic reactions, such as the preparation of trisubstituted benzenes and the investigation of tandem dimerization ring-opening reactions (Gronowitz et al., 1991). Moreover, it's involved in the synthesis of 1-aryl-3,4-dimethylenepyrrolidines, demonstrating its utility in the generation of complex organic structures (Ottenbrite & Alston, 1973).
Ring-Opening and Cycloaddition Reactions
Ring-opening and cycloaddition reactions of Thiophene-1,1-Dioxides, including those involving 3-Bromomethyltetrahydrothiophene 1,1-dioxide, are of particular interest. These reactions have a wide range of applications in organic synthesis (Gronowitz, 1993).
Propriétés
IUPAC Name |
3-(bromomethyl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBGPFHCBCIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyltetrahydrothiophene 1,1-dioxide | |
CAS RN |
321979-37-7 |
Source


|
| Record name | 3-(bromomethyl)-1lambda6-thiolane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2975155.png)
![5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975156.png)
![2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2975157.png)


![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2975162.png)
![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2975167.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2975169.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2975171.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2975172.png)

![tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2975175.png)